Cas no 85269-23-4 ((2S,3R,4R,4aS,5R,7R,8aS)-3-[(2R)-butan-2-yl]-2,7-dihydroxy-4-(3-hydroxypropanoyl)-2,4,5,7-tetramethyloctahydronaphthalen-1(2H)-one)
![(2S,3R,4R,4aS,5R,7R,8aS)-3-[(2R)-butan-2-yl]-2,7-dihydroxy-4-(3-hydroxypropanoyl)-2,4,5,7-tetramethyloctahydronaphthalen-1(2H)-one structure](https://pt.kuujia.com/scimg/cas/85269-23-4x500.png)
85269-23-4 structure
Nome do Produto:(2S,3R,4R,4aS,5R,7R,8aS)-3-[(2R)-butan-2-yl]-2,7-dihydroxy-4-(3-hydroxypropanoyl)-2,4,5,7-tetramethyloctahydronaphthalen-1(2H)-one
(2S,3R,4R,4aS,5R,7R,8aS)-3-[(2R)-butan-2-yl]-2,7-dihydroxy-4-(3-hydroxypropanoyl)-2,4,5,7-tetramethyloctahydronaphthalen-1(2H)-one Propriedades químicas e físicas
Nomes e Identificadores
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- (2S,4aα,8aβ)-3,4,4a,5,6,7,8,8a-Octahydro-2,7β-dihydroxy-4α-(3-hydroxy-1-oxopropyl)-2,4β,5α,7α-tetramethyl-3α-[(R)-1-methylpropyl]-1(2H)-naphthalenone
- (2S,3R,4R,4aS,5R,7R,8aS)-3-[(2R)-butan-2-yl]-2,7-dihydroxy-4-(3-hydroxypropanoyl)-2,4,5,7-tetramethyloctahydronaphthalen-1(2H)-one
- 1(2H)-Naphthalenone, octahydro-2,7-dihydroxy-4-(3-hydroxy-1-oxopropyl)-2,4,5,7-tetramethyl-3-((1R)-1-methylpropyl)-, (2S,3R,4R,4aS,5R,7R,8aS)-
- BETAENONE B
- (2S,3R,4R,4aS,5R,7R,8aS)-3-[(2R)-butan-2-yl]-2,7-dihydroxy-4-(3-hydroxypropanoyl)-2,4,5,7-tetramethyl-3,4a,5,6,8,8a-hexahydronaphthalen-1-one
- 85269-23-4
- Q4897328
- CHEBI:145054
- C9873620HS
- DTXSID40234463
- (2S,3R,4R,4AS,5R,7R,8AS)-3-SEC-BUTYL-2,7-DIHYDROXY-4-(3-HYDROXYPROPANOYL)-2,4,5,7-TETRAMETHYLOCTAHYDRONAPHTHALEN-1(2H)-ONE
- SCHEMBL11136602
- NSC-376691
- NSC376691
- UNII-C9873620HS
-
- Inchi: InChI=1S/C21H36O5/c1-7-12(2)17-20(5,15(23)8-9-22)16-13(3)10-19(4,25)11-14(16)18(24)21(17,6)26/h12-14,16-17,22,25-26H,7-11H2,1-6H3/t12-,13-,14+,16+,17-,19-,20-,21+/m1/s1
- Chave InChI: PUZNAAVWFXQUDM-HBKHSIGZSA-N
- SMILES: CCC(C)C1C(C2C(CC(CC2C(=O)C1(C)O)(C)O)C)(C)C(=O)CCO
Propriedades Computadas
- Massa Exacta: 368.256
- Massa monoisotópica: 368.256
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 3
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 26
- Contagem de Ligações Rotativas: 5
- Complexidade: 575
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 8
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 1.9
- Superfície polar topológica: 94.8Ų
Propriedades Experimentais
- Densidade: 1.09
- Ponto de ebulição: 517.1°C at 760 mmHg
- Ponto de Flash: 280.6°C
- Índice de Refracção: 1.502
(2S,3R,4R,4aS,5R,7R,8aS)-3-[(2R)-butan-2-yl]-2,7-dihydroxy-4-(3-hydroxypropanoyl)-2,4,5,7-tetramethyloctahydronaphthalen-1(2H)-one Literatura Relacionada
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1. Biosynthesis of betaenone B, phytotoxin of Phoma betae Fr.Hideaki Oikawa,Akitami Ichihara,Sadao Sakamura J. Chem. Soc. Chem. Commun. 1984 814
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2. Biosynthetic study of betaenone B: origin of the oxygen atoms and accumulation of a deoxygenated intermediate using P-450 inhibitorHideaki Oikawa,Akitami Ichihara,Sadao Sakamura J. Chem. Soc. Chem. Commun. 1988 600
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3. Index pages
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4. Synthesis of (–)-probetaenone I: structural confirmation of biosynthetic precursor of betaenone BShokyo Miki,Yoshihiro Sato,Hiroyasu Tabuchi,Hideaki Oikawa,Akitami Ichihara,Sadao Sakamura J. Chem. Soc. Perkin Trans. 1 1990 1228
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5. Subject index, 1990
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